molecular formula C16H19N3O3 B5287523 N-(2,4-DIMETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA

N-(2,4-DIMETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA

Cat. No.: B5287523
M. Wt: 301.34 g/mol
InChI Key: ZCFGBBPKFDMADP-UHFFFAOYSA-N
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Description

“N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both methoxyphenyl and pyridyl groups, suggests potential biological activity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” typically involves the reaction of 2,4-dimethoxyaniline with 1-(4-pyridyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

“N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of both methoxyphenyl and pyridyl groups suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. For example, they might be screened for activity against certain diseases or conditions.

Industry

In the industrial sector, “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the pyridyl group might engage in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)-N’-phenylurea: Similar structure but lacks the pyridyl group.

    N-(4-Pyridyl)-N’-phenylurea: Similar structure but lacks the methoxyphenyl group.

    N-(2,4-Dimethoxyphenyl)-N’-[1-(2-pyridyl)ethyl]urea: Similar structure but with a different pyridyl substitution.

Uniqueness

“N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” is unique due to the combination of methoxyphenyl and pyridyl groups, which may confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11(12-6-8-17-9-7-12)18-16(20)19-14-5-4-13(21-2)10-15(14)22-3/h4-11H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFGBBPKFDMADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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